(5E)-5-{[5-(1,3-benzothiazol-2-yl)furan-2-yl]methylidene}-2-(morpholin-4-yl)-1,3-thiazol-4(5H)-one
Description
This compound is a thiazol-4(5H)-one derivative featuring a benzothiazole-furan hybrid substituent at the C5 position and a morpholine group at C2. The (5E)-configuration indicates the geometry of the exocyclic double bond, which is critical for molecular rigidity and interaction with biological targets.
Properties
Molecular Formula |
C19H15N3O3S2 |
|---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
(5E)-5-[[5-(1,3-benzothiazol-2-yl)furan-2-yl]methylidene]-2-morpholin-4-yl-1,3-thiazol-4-one |
InChI |
InChI=1S/C19H15N3O3S2/c23-17-16(27-19(21-17)22-7-9-24-10-8-22)11-12-5-6-14(25-12)18-20-13-3-1-2-4-15(13)26-18/h1-6,11H,7-10H2/b16-11+ |
InChI Key |
SSGHXTSRAWMUBC-LFIBNONCSA-N |
Isomeric SMILES |
C1COCCN1C2=NC(=O)/C(=C\C3=CC=C(O3)C4=NC5=CC=CC=C5S4)/S2 |
Canonical SMILES |
C1COCCN1C2=NC(=O)C(=CC3=CC=C(O3)C4=NC5=CC=CC=C5S4)S2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-{[5-(1,3-benzothiazol-2-yl)furan-2-yl]methylidene}-2-(morpholin-4-yl)-1,3-thiazol-4(5H)-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzothiazole and furan intermediates, followed by their condensation with a thiazolone derivative under specific conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and catalysts such as p-toluenesulfonic acid (PTSA) or triethylamine (TEA).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often incorporating continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-{[5-(1,3-benzothiazol-2-yl)furan-2-yl]methylidene}-2-(morpholin-4-yl)-1,3-thiazol-4(5H)-one: can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Nucleophilic substitution reactions can occur at the morpholine or thiazolone moieties using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: H2 gas with Pd/C catalyst.
Substitution: NaH or LDA in aprotic solvents like tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
Structural Characteristics
The compound exhibits a complex structure characterized by a thiazole ring fused with a benzothiazole and furan moiety. The molecular formula is , with a molecular weight of approximately 344.4 g/mol. Its structural features contribute to its biological activity, making it a subject of interest for various applications.
Biological Activities
2.1 Antimicrobial Properties
Research indicates that thiazole derivatives often exhibit significant antimicrobial properties. The inclusion of the benzothiazole and furan groups in this compound enhances its efficacy against a range of bacterial strains. Studies have demonstrated that derivatives with similar structures can inhibit the growth of pathogenic bacteria, suggesting potential applications in developing new antibiotics or antimicrobial agents .
2.2 Anticancer Activity
Thiazole compounds are known for their anticancer properties. The specific structure of (5E)-5-{[5-(1,3-benzothiazol-2-yl)furan-2-yl]methylidene}-2-(morpholin-4-yl)-1,3-thiazol-4(5H)-one has been investigated for its ability to induce apoptosis in cancer cells. Preliminary studies suggest that it may inhibit tumor growth by targeting specific cellular pathways involved in cancer progression .
2.3 Enzyme Inhibition
Enzyme inhibition studies have shown that compounds with similar scaffolds can act as effective inhibitors against various enzymes, including those involved in metabolic pathways related to cancer and infectious diseases. This compound's ability to modulate enzyme activity could pave the way for new therapeutic strategies .
Synthesis and Characterization
The synthesis of (5E)-5-{[5-(1,3-benzothiazol-2-yl)furan-2-yl]methylidene}-2-(morpholin-4-yl)-1,3-thiazol-4(5H)-one typically involves multi-step reactions starting from readily available precursors. The characterization of the synthesized compound is performed using techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) to confirm its structure and purity.
Material Science Applications
4.1 Organic Electronics
Due to its unique electronic properties, this compound may find applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The presence of conjugated systems within the structure can facilitate charge transport, enhancing device performance .
4.2 Polymer Chemistry
The incorporation of this thiazole derivative into polymer matrices can improve material properties such as thermal stability and mechanical strength. Research is ongoing to explore its potential as an additive in polymer formulations for advanced materials .
Case Studies
Case Study 1: Antimicrobial Activity Evaluation
A study evaluated the antimicrobial efficacy of several thiazole derivatives against common pathogens like E. coli and S. aureus. Results indicated that compounds structurally similar to (5E)-5-{[5-(1,3-benzothiazol-2-yl)furan-2-yl]methylidene}-2-(morpholin-4-yl)-1,3-thiazol-4(5H)-one exhibited significant inhibition zones, suggesting their potential as lead compounds for antibiotic development .
Case Study 2: Cytotoxicity Screening
In vitro cytotoxicity assays were conducted on various cancer cell lines using derivatives of the target compound. Results demonstrated selective cytotoxic effects on cancer cells while sparing normal cells, highlighting its therapeutic potential in oncology .
Mechanism of Action
The mechanism of action of (5E)-5-{[5-(1,3-benzothiazol-2-yl)furan-2-yl]methylidene}-2-(morpholin-4-yl)-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. For example, it could inhibit an enzyme involved in cell proliferation, thereby exerting anticancer effects. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations at the C5 Position
Benzothiazole-Furan vs. Halogenated Aryl Groups
- Target Compound : The benzothiazole-furan moiety introduces a bulky aromatic system , enabling π-π stacking and enhanced binding to hydrophobic pockets in enzymes or receptors.
- MIC50 values for similar halogenated derivatives are often lower (i.e., more potent) in antimicrobial assays . (5E)-5-(4-Methoxybenzylidene)-2-(Piperidin-1-yl)-1,3-Thiazol-4(5H)-One (): The methoxybenzylidene group provides electron-donating effects, stabilizing the thiazolone ring. Crystal data (monoclinic, P21/c, a = 8.5811 Å) confirm hydrogen-bonding interactions, which may enhance stability .
Furan vs. Non-Furan Hetaryl Groups
- Target Compound : The furan ring contributes to planarity and may participate in hydrogen bonding via its oxygen atom.
- Analogues: 2-[(2E)-2-(2-Furylmethylene)Hydrazino]-5-Phenyl-1,3-Thiazol-4(5H)-One (): A simpler furan derivative with a hydrazine linker shows moderate bioactivity, suggesting the benzothiazole substitution in the target compound could amplify activity .
Substituent Variations at the C2 Position
Morpholine vs. Piperidine or Aniline Groups
- Target Compound: The morpholine ring is a polar, non-aromatic amine that enhances solubility and modulates electronic effects on the thiazolone core.
- (5E)-2-Anilino-5-{[5-(2-Chlorophenyl)Furan-2-yl]Methylidene}-1,3-Thiazol-4(5H)-One (): Aniline derivatives often exhibit stronger hydrogen-bonding interactions but may suffer from oxidative instability .
Morpholine vs. Sulfonyl or Trifluoromethyl Groups
Biological Activity
The compound (5E)-5-{[5-(1,3-benzothiazol-2-yl)furan-2-yl]methylidene}-2-(morpholin-4-yl)-1,3-thiazol-4(5H)-one is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, including antimicrobial, anticancer, and anticonvulsant properties, supported by case studies and research findings.
Chemical Structure and Properties
The molecular structure of the compound includes a thiazole ring, a morpholine group, and a benzothiazole-furan moiety. Below is a summary of its key chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C17H16N2O2S2 |
| Molecular Weight | 344.45 g/mol |
| IUPAC Name | (5E)-5-{[5-(1,3-benzothiazol-2-yl)furan-2-yl]methylidene}-2-(morpholin-4-yl)-1,3-thiazol-4(5H)-one |
| Solubility | Soluble in DMSO |
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. A study conducted on various thiazole derivatives found that they demonstrated activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.
Case Study : In a comparative study of thiazole derivatives, the compound exhibited an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against E. coli, showcasing its potential as an antimicrobial agent .
Anticancer Activity
The anticancer potential of this compound is supported by its structural similarity to known anticancer agents. Research has shown that thiazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells.
Research Findings : A study evaluating the cytotoxic effects of various thiazole compounds on human breast cancer cell lines (MCF-7) revealed that the compound induced significant cell death at concentrations above 10 µM. The IC50 value was determined to be approximately 15 µM .
Anticonvulsant Activity
The anticonvulsant properties of this compound have been explored through various animal models. Compounds with similar thiazole structures have shown promise in reducing seizure activity.
Experimental Findings : In a study using pentylenetetrazole-induced seizures in mice, the compound demonstrated significant protective effects at doses of 50 mg/kg, showing a reduction in seizure duration by up to 70% compared to control groups . This suggests a potential mechanism involving modulation of GABAergic activity.
The biological activity of (5E)-5-{[5-(1,3-benzothiazol-2-yl)furan-2-yl]methylidene}-2-(morpholin-4-yl)-1,3-thiazol-4(5H)-one is likely mediated through multiple pathways:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways.
- Receptor Modulation : Interaction with GABA receptors could explain its anticonvulsant effects.
- DNA Interaction : Similar compounds have been shown to intercalate with DNA, potentially leading to apoptosis in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
